molecular formula C8H14O B8391769 1-Allyl-3-methylcyclobutanol

1-Allyl-3-methylcyclobutanol

Cat. No.: B8391769
M. Wt: 126.20 g/mol
InChI Key: TTYICMANZSSZSO-UHFFFAOYSA-N
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Description

1-Allyl-3-methylcyclobutanol (CAS: 20939-64-4) is a cyclobutanol derivative featuring an allyl (-CH₂CHCH₂) and a methyl (-CH₃) substituent on the cyclobutane ring. Structurally, it combines the strained cyclobutane ring with unsaturated (allyl) and branched (methyl) functional groups, influencing its reactivity and applications. Challenges in synthesizing allyl-substituted cyclobutanes are noted, as seen in failed attempts to produce β-methylallylcarbinyl chloride, which instead yielded isoprene dihydrochloride under standard conditions .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-methyl-1-prop-2-enylcyclobutan-1-ol

InChI

InChI=1S/C8H14O/c1-3-4-8(9)5-7(2)6-8/h3,7,9H,1,4-6H2,2H3

InChI Key

TTYICMANZSSZSO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(CC=C)O

Origin of Product

United States

Comparison with Similar Compounds

3-Methylcyclobutanol

  • Structure : Lacks the allyl group but retains the methyl substituent on the cyclobutane ring.
  • Molecular Formula: C₅H₁₀O (MW: 86.13 g/mol) vs. C₈H₁₄O (MW: 126.20 g/mol for 1-Allyl-3-methylcyclobutanol) .
  • Higher molecular weight and steric bulk may reduce volatility compared to 3-Methylcyclobutanol.
  • Synthesis: 3-Methylcyclobutanol derivatives are synthesized via direct ring-functionalization, whereas allyl-substituted analogs require optimized conditions to avoid side reactions like chlorination or ring-opening .

3-Amino-1,1-cyclobutanedimethanol

  • Structure: Features amino (-NH₂) and dual hydroxymethyl (-CH₂OH) groups on a cyclobutane ring (C₆H₁₃NO₂, MW: 131.17 g/mol) .
  • Key Differences: Polar functional groups (amino, hydroxymethyl) enhance solubility in polar solvents compared to the hydrophobic allyl and methyl groups in this compound. Reactivity diverges: The amino group enables nucleophilic substitution, while the allyl group favors cycloaddition or polymerization.
  • Applications: 3-Amino-1,1-cyclobutanedimethanol is likely used in pharmaceutical intermediates, whereas this compound may serve as a monomer in polymer chemistry.

Methyl 3-aminocyclopentanecarboxylate

  • Structure: Cyclopentane ring with ester (-COOCH₃) and amino groups (C₇H₁₃NO₂, MW: 143.18 g/mol) .
  • Key Differences: Cyclopentane’s lower ring strain vs. cyclobutane increases stability but reduces reactivity in ring-opening reactions. The ester group introduces acidity (α-hydrogens) and susceptibility to hydrolysis, unlike the alcohol group in this compound.
  • Synthesis : Cyclopentane derivatives often undergo less strenuous synthetic routes compared to strained cyclobutane systems .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Challenges
This compound C₈H₁₄O 126.20 Allyl, methyl, hydroxyl Side reactions (e.g., chlorination)
3-Methylcyclobutanol C₅H₁₀O 86.13 Methyl, hydroxyl Simpler synthesis via ring functionalization
3-Amino-1,1-cyclobutanedimethanol C₆H₁₃NO₂ 131.17 Amino, hydroxymethyl Requires protection of amino group
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Amino, ester Lower strain enables milder conditions

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